(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid chemical properties
(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid
Executive Summary
This technical guide provides a comprehensive overview of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. The phthalazinone core is a privileged scaffold known to impart a wide array of pharmacological activities. This document details the compound's fundamental chemical and physical properties, provides an authoritative, step-by-step synthesis protocol, explores its chemical reactivity, and discusses its primary application as a key intermediate in the development of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.
Introduction: The Phthalazinone Scaffold in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are foundational to modern drug discovery. Among these, the phthalazine and phthalazinone scaffolds have garnered considerable attention due to their broad and potent biological activities.[1][2] Derivatives of this core structure have been reported to possess anticonvulsant, antihypertensive, anti-inflammatory, antimicrobial, and notable antitumor properties.[1][2][3] The structural rigidity of the bicyclic system, combined with its capacity for diverse substitutions at the N-2 and C-4 positions, allows for fine-tuning of its pharmacological profile. (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid serves as a crucial building block, leveraging the established bioactivity of the 4-phenylphthalazinone core while providing a carboxylic acid handle for extensive chemical modification and the generation of compound libraries.
Core Compound Profile: (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid
Structure and Identification
The molecule consists of a phthalazinone ring system, which is a bicyclic heteroaromatic structure. A phenyl group is attached at position 4, and an acetic acid moiety is linked to the nitrogen at position 2.
Caption: Chemical Structure of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid.
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These values are crucial for designing experimental conditions, including solvent selection for synthesis and biological assays.
| Property | Value | Source |
| IUPAC Name | 2-(1-oxo-4-phenylphthalazin-2-yl)acetic acid | [4] |
| CAS Number | 127828-88-0 | [5] |
| Molecular Formula | C₁₆H₁₂N₂O₃ | [4] |
| Molecular Weight | 280.28 g/mol | [4] |
| Monoisotopic Mass | 280.08478 Da | [4] |
| XlogP | 2.5 (Predicted) | [4] |
| Appearance | Expected to be a solid at room temperature. | Inferred from similar structures. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and alcohols. | Inferred from structure. |
| SMILES | O=C(O)CN(N=C(C1=CC=CC=C1)C2=C3C=CC=C2)C3=O | [5] |
Synthesis and Purification
The synthesis of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid is typically achieved through a two-step process. This involves the initial formation of the core 4-phenylphthalazinone ring, followed by N-alkylation to introduce the acetic acid side chain.
Synthetic Workflow
The chosen synthetic strategy is reliable and employs common laboratory reagents. The first step is a cyclocondensation reaction, and the second is a nucleophilic substitution followed by saponification.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of phthalazinone derivatives.[1][6][7]
Step 1: Synthesis of 4-phenylphthalazin-1(2H)-one
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Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-benzoylbenzoic acid (10 mmol, 1.0 eq) and absolute ethanol (100 mL). Stir the mixture to achieve partial dissolution.
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Reaction: Add hydrazine hydrate (20 mmol, 2.0 eq) to the suspension. The addition is exothermic and should be done carefully.
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Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).
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Rationale: Refluxing in ethanol provides the necessary activation energy for the condensation reaction between the ketone of the aroylbenzoic acid and one nitrogen of hydrazine, followed by intramolecular cyclization with the carboxylic acid to form the stable six-membered heterocyclic ring.[8]
-
-
Isolation: After completion, cool the mixture to room temperature and then in an ice bath. The product will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product is typically of high purity but can be recrystallized from ethanol or dimethylformamide (DMF)/water if needed.[7]
Step 2: Synthesis of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid
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Reagents & Setup: In a 100 mL round-bottom flask, suspend 4-phenylphthalazin-1(2H)-one (5 mmol, 1.0 eq) and anhydrous potassium carbonate (10 mmol, 2.0 eq) in dry DMF (30 mL).
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Rationale: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. Potassium carbonate is a mild base used to deprotonate the N-H of the phthalazinone, forming a nucleophilic anion.
-
-
Alkylation: Add ethyl chloroacetate (6 mmol, 1.2 eq) dropwise to the stirred suspension at room temperature. After the addition, heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC.
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Hydrolysis (Saponification): Once the alkylation is complete, cool the reaction mixture. Add a 10% aqueous sodium hydroxide solution (20 mL) directly to the flask. Heat the mixture to reflux for 2-3 hours to hydrolyze the ethyl ester.[7]
-
Rationale: Base-catalyzed hydrolysis (saponification) is a robust method to convert the intermediate ester to the desired carboxylic acid salt.
-
-
Acidification & Isolation: Cool the alkaline solution to room temperature and pour it into 100 mL of cold water. Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.
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Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry. Recrystallization from an appropriate solvent like ethanol/water can be performed for further purification.
Characterization
To confirm the identity and purity of the final product, the following analytical data should be acquired:
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¹H NMR: Expect signals for the aromatic protons (multiplets, ~7.2-8.5 ppm) and a characteristic singlet for the methylene (-CH₂-) protons of the acetic acid group (~4.8-5.0 ppm).[9] The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
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IR Spectroscopy: Look for characteristic absorption bands for the amide C=O stretch (~1660-1680 cm⁻¹) and the carboxylic acid C=O stretch (~1700-1725 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid.[7][8]
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Mass Spectrometry: The molecular ion peak corresponding to the compound's mass (m/z = 281.09 for [M+H]⁺) should be observed.[4]
Chemical Reactivity and Derivatization
Key Reactive Centers
The primary site of reactivity for (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid is the carboxylic acid functional group. This group is a versatile handle for a wide range of chemical transformations, making the molecule an ideal scaffold for building compound libraries. The amide bond within the phthalazinone ring is generally stable under most conditions.
Caption: Highlighting the carboxylic acid as the key reactive center.
Derivatization for Drug Discovery
The carboxylic acid can be readily converted into amides, esters, and other derivatives. Amide coupling is a particularly common strategy in medicinal chemistry to explore structure-activity relationships (SAR).
Example Protocol: Amide Synthesis
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Activation: Dissolve (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid (1 mmol) in a suitable solvent like DCM or DMF. Add a peptide coupling agent such as EDC (1.1 eq) and HOBt (1.1 eq). Stir for 20-30 minutes at 0 °C.
-
Rationale: Coupling reagents like EDC/HOBt activate the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine without requiring harsh conditions.[10]
-
-
Coupling: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like DIPEA (1.5 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup & Purification: Perform a standard aqueous workup to remove the coupling byproducts and purify the resulting amide by column chromatography or recrystallization. This methodology allows for the synthesis of a large library of amide derivatives for biological screening.[9]
Applications in Research and Drug Development
While (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid itself is not typically an active pharmaceutical ingredient, its role as a synthetic intermediate is paramount. The derivatives synthesized from this acid are investigated for a multitude of therapeutic targets. The broad biological profile of the phthalazinone class suggests that libraries derived from this compound could yield hits for:
-
Anticancer Agents: Many phthalazinone derivatives show cytotoxic activity against various cancer cell lines.[2][7]
-
Anti-inflammatory Drugs: The scaffold has been linked to anti-inflammatory properties.[1]
-
Antimicrobial Agents: Studies have shown that certain phthalazinone derivatives exhibit antibacterial and antifungal activity.[8][11]
Therefore, this compound is a high-value starting material for research programs focused on discovering new drugs in these and other therapeutic areas.
Conclusion
(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid is a well-defined chemical entity built upon the biologically significant phthalazinone scaffold. Its synthesis is straightforward and scalable, proceeding from readily available starting materials. The true value of this compound lies in the versatility of its carboxylic acid functional group, which serves as a robust anchor point for chemical derivatization. This enables its use as a core building block in medicinal chemistry for the systematic exploration of structure-activity relationships and the discovery of novel, potent therapeutic agents.
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El-Gaby, M. S. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal. Available from: [Link]
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Fatahala, S. S., et al. (2014). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
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Marzouk, A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports. Available from: [Link]
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Mantu, D., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Available from: [Link]
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Mahmoud, M. R., et al. (2012). Synthesis and spectral characterisation of some phthalazinone derivatives. Journal of Chemical Research. Available from: [Link]
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ResearchGate. (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Available from: [Link]
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ResearchGate. (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. Available from: [Link]
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ResearchGate. ChemInform Abstract: Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. Available from: [Link]
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